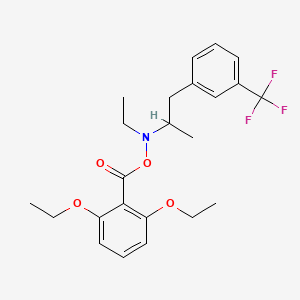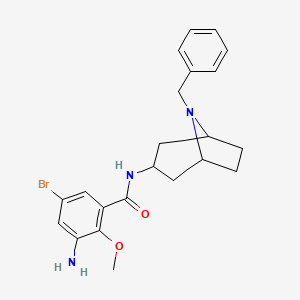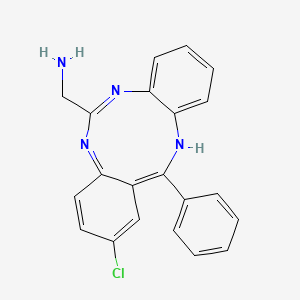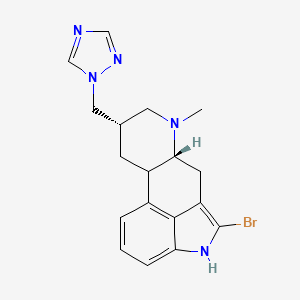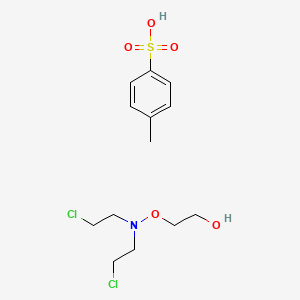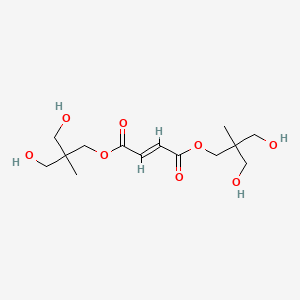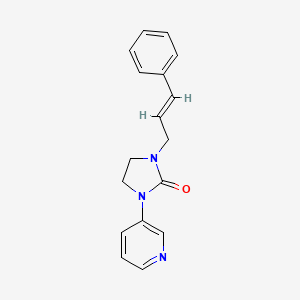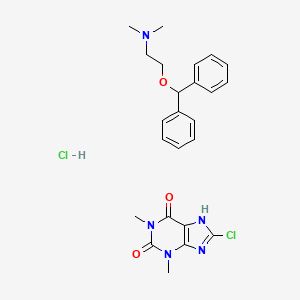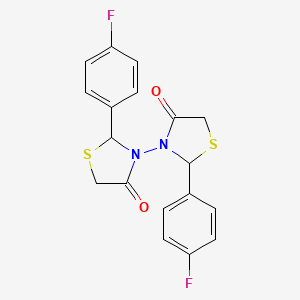
dl-2,2'-Bis(p-fluorophenyl)(3,3'-bithiazolidine)-4,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound that belongs to the class of bithiazolidines. These compounds are characterized by the presence of two thiazolidine rings, which are five-membered heterocyclic rings containing both sulfur and nitrogen atoms. The presence of fluorophenyl groups adds unique properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the condensation of p-fluorobenzaldehyde with a thiazolidine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazolidine rings, converting them to more reduced forms.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may have potential applications in biological research, particularly in studying the interactions of thiazolidine derivatives with biological targets. Its fluorophenyl groups could enhance its binding affinity to certain proteins or enzymes.
Medicine
In medicine, similar compounds have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The specific biological activity of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione would require further research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione would depend on its specific interactions with molecular targets. Thiazolidine derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(phenyl)(3,3’-bithiazolidine)-4,4’-dione: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
2,2’-Bis(p-methylphenyl)(3,3’-bithiazolidine)-4,4’-dione: The presence of methyl groups can influence the compound’s solubility and reactivity.
Uniqueness
The presence of fluorophenyl groups in dl-2,2’-Bis(p-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione makes it unique compared to other bithiazolidine derivatives. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to unique applications and activities.
Propiedades
Número CAS |
95035-82-8 |
|---|---|
Fórmula molecular |
C18H14F2N2O2S2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-3-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2 |
Clave InChI |
OSSKXWAHAQAUEH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)N3C(SCC3=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


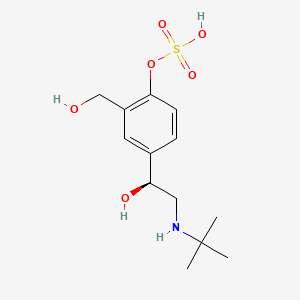


![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
